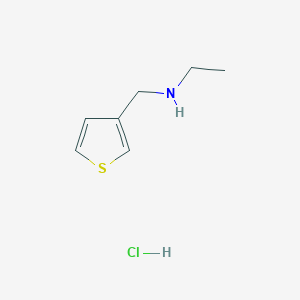

N-(thiophen-3-ylmethyl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

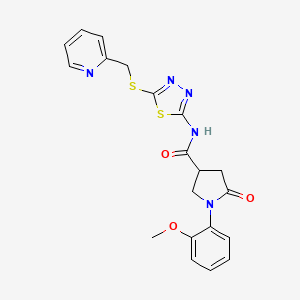

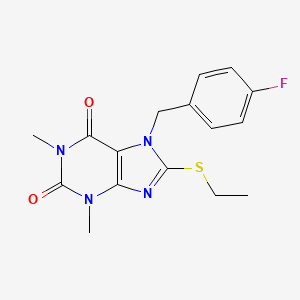

“N-(thiophen-3-ylmethyl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C7H12ClNS. It is related to 2-Thiophenemethylamine, which is a potential ligand replacement for poly (3-hexylthiophene)/CdSe hybrid solar cells .

Synthesis Analysis

While specific synthesis methods for “N-(thiophen-3-ylmethyl)ethanamine;hydrochloride” were not found, there are related compounds that have been synthesized. For instance, novel quinolone agents bearing N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety in the 7-position of the quinolone ring have been synthesized .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antipsychotic Agents

N-(thiophen-3-ylmethyl)ethanamine;hydrochloride: and its derivatives have been explored for their potential use as antipsychotic agents . The thiophene moiety is a common feature in many drugs and is known for its ability to cross the blood-brain barrier, making it valuable in the development of central nervous system-active compounds. The compound’s structural similarity to known neurotransmitter analogs suggests its potential application in modulating neurological pathways associated with psychiatric disorders .

Anti-inflammatory Applications

The anti-inflammatory properties of thiophene derivatives make them candidates for the treatment of chronic inflammatory diseases. By inhibiting key inflammatory mediators, these compounds can potentially reduce inflammation and alleviate symptoms in conditions such as arthritis, asthma, and inflammatory bowel disease. Research into the specific mechanisms of action of N-(thiophen-3-ylmethyl)ethanamine;hydrochloride could lead to new therapeutic options .

Antimicrobial Activity

Thiophene compounds have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. Their ability to disrupt microbial cell walls and interfere with essential biological processes makes them effective in combating infections. The hydrochloride salt form of N-(thiophen-3-ylmethyl)ethanamine may enhance its solubility and efficacy as an antimicrobial drug .

Antioxidant Properties

Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cancer. Thiophene derivatives exhibit antioxidant activity by neutralizing free radicals and protecting cells from oxidative damage. The exploration of N-(thiophen-3-ylmethyl)ethanamine;hydrochloride as an antioxidant could contribute to the development of treatments for oxidative stress-related conditions .

Material Science: Conductive Polymers

In the field of material science, thiophene and its derivatives are utilized in the synthesis of conductive polymers. These polymers have applications in electronic devices, solar cells, and sensors. The incorporation of N-(thiophen-3-ylmethyl)ethanamine;hydrochloride into polymer chains could result in materials with novel electrical properties .

Cancer Research: Antimitotic Agents

The structural motif of thiophene is present in several antimitotic agents, which inhibit cell division and are used in cancer therapy. Research into N-(thiophen-3-ylmethyl)ethanamine;hydrochloride could reveal its potential to act as an antimitotic compound, contributing to the arsenal of drugs available for cancer treatment .

Fungicidal Applications

Thiophene derivatives have been shown to possess fungicidal activity, making them useful in agriculture to protect crops from fungal diseases. The design and synthesis of new compounds based on N-(thiophen-3-ylmethyl)ethanamine;hydrochloride could lead to the development of more effective and environmentally friendly fungicides .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and cellular regulation. Inhibitors of these enzymes are important in the treatment of diseases where signaling pathways are dysregulated. Thiophene derivatives, including N-(thiophen-3-ylmethyl)ethanamine;hydrochloride , are being investigated for their ability to inhibit specific kinases, which may lead to new therapeutic strategies for diseases such as cancer and autoimmune disorders .

Safety and Hazards

Specific safety and hazard information for “N-(thiophen-3-ylmethyl)ethanamine;hydrochloride” was not found. It’s important to note that this product is not intended for human or veterinary use, but for research use only.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various biological targets, including enzymes like urease .

Mode of Action

Related compounds have been shown to exhibit inhibitory effects on enzymes such as urease . The compound may interact with its target, leading to changes in the target’s function and potentially inhibiting its activity .

Biochemical Pathways

Based on the inhibitory potential of similar compounds on enzymes like urease , it can be inferred that the compound might affect pathways involving these enzymes.

Result of Action

Related compounds have shown significant inhibitory effects on enzymes like urease , which could lead to changes at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

N-(thiophen-3-ylmethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-2-8-5-7-3-4-9-6-7;/h3-4,6,8H,2,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRXHCBCJDBLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CSC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2928775.png)

![4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B2928777.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2928782.png)

![N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928784.png)

![2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2928790.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)